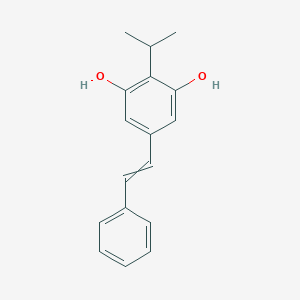

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-

Descripción general

Descripción

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-, also known as 2-Isopropyl-5-[(E)-2-phenylvinyl]-1,3-benzenediol, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32400 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- are as follows :Safety and Hazards

The safety data sheet (SDS) for 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- provides some information on safety measures . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with the skin, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. Always seek medical attention in case of exposure.

Mecanismo De Acción

Target of Action

The primary target of 5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol, also known as Tapinarof, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcription factor that regulates gene expression in various cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes . It plays a crucial role in inflammation and modulation of skin barrier integrity in inflammatory dermatological disorders such as psoriasis and atopic dermatitis .

Mode of Action

Tapinarof acts as an AhR modulator and antioxidant . Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding . The AhR-ligand/ARNT complex can then bind to specific DNA recognition sites to transcribe AhR-responsive genes . Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and skin barrier integrity. It inhibits the phenoloxidase activity, which is part of the insect’s immune response . This inhibition is crucial for the compound’s anti-inflammatory activity.

Pharmacokinetics

It is known that tapinarof is a topical agent, applied to the affected area once daily . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are primarily localized to the site of application, potentially limiting systemic exposure and associated side effects.

Result of Action

The activation of AhR by Tapinarof leads to the transcription of AhR-responsive genes, which can modulate inflammation and skin barrier integrity . This results in the management of inflammatory dermatological disorders such as psoriasis and atopic dermatitis .

Propiedades

IUPAC Name |

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJNXNHJRQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- | |

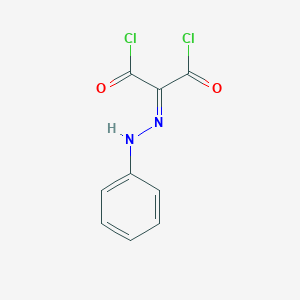

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

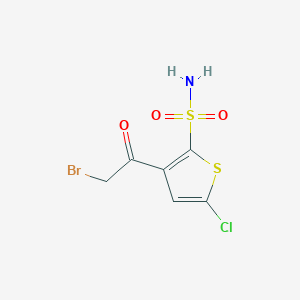

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)

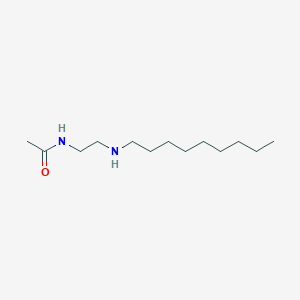

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)